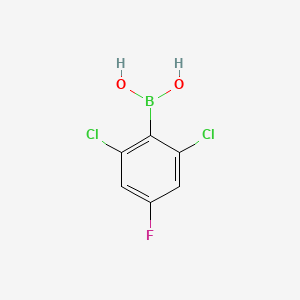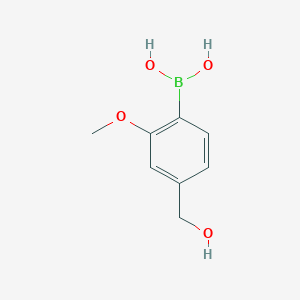![molecular formula C20H20ClFN4O2 B1443154 1-{2-[(4-Fluorphenyl)methyl]-1,2,3,4-tetrahydroisochinolin-5-yl}-5-methyl-1H-1,2,3-triazol-4-carbonsäure-Hydrochlorid CAS No. 1306607-19-1](/img/structure/B1443154.png)
1-{2-[(4-Fluorphenyl)methyl]-1,2,3,4-tetrahydroisochinolin-5-yl}-5-methyl-1H-1,2,3-triazol-4-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4O2 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die strukturelle Ähnlichkeiten mit der in Frage stehenden Verbindung aufweisen, wurden als signifikant antiviral wirksam beschrieben . Diese Verbindungen können die Replikation verschiedener RNA- und DNA-Viren hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht.
Entzündungshemmende Eigenschaften
Der Indolkern, ein Bestandteil der Verbindung, ist dafür bekannt, zu entzündungshemmenden Wirkungen beizutragen. Dies deutet darauf hin, dass unsere Verbindung in Bezug auf ihre Wirksamkeit bei der Reduzierung von Entzündungen, einem häufigen Symptom vieler Krankheiten, untersucht werden könnte .
Antikrebs-Potenzial
Verbindungen mit einer Indol-Basisstruktur haben sich als krebshemmend erwiesen. Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte zur Entwicklung neuartiger Krebstherapien genutzt werden .
Anti-HIV-Effekte
Indolderivate haben sich als vielversprechend als Anti-HIV-Mittel erwiesen. Angesichts der strukturellen Komplexität der Verbindung kann sie so konzipiert werden, dass sie spezifische Stadien des HIV-Lebenszyklus angreift, was einen neuen Weg für die HIV-Behandlung eröffnet .
Antioxidative Eigenschaften
Die Indol-Einheit ist mit antioxidativer Aktivität verbunden, die für den Schutz von Zellen vor oxidativem Stress entscheidend ist. Diese Verbindung könnte auf ihr Potenzial untersucht werden, oxidative Schäden bei verschiedenen pathologischen Bedingungen zu mindern .
Antimikrobielle Wirkung
Das breite Spektrum biologischer Aktivitäten von Indolderivaten umfasst antimikrobielle Effekte. Diese Verbindung könnte Teil von Forschungsarbeiten sein, die darauf abzielen, antibiotikaresistente Bakterien zu bekämpfen, indem bakterielle Zellprozesse gestört werden .
Antituberkulose-Aktivität
Indol-basierte Verbindungen wurden im Kampf gegen Tuberkulose eingesetzt. Die Untersuchung der Wirksamkeit der Verbindung gegen Mycobacterium tuberculosis könnte zur Entwicklung neuer Antituberkulose-Medikamente führen .
Antidiabetische Anwendungen
Indol-Strukturen wurden in antidiabetische Wirkungen verwickelt, möglicherweise durch die Modulation der Insulinsekretion oder des Glukosestoffwechsels. Diese Verbindung könnte auf ihre potenzielle Rolle im Diabetesmanagement untersucht werden .
Jede dieser Anwendungen bietet eine einzigartige Gelegenheit, die komplexe Struktur der Verbindung für therapeutische Vorteile zu nutzen. Die vielfältigen biologischen Aktivitäten der Verbindung machen sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung in der pharmazeutischen Industrie. Der Indol-Kern ist insbesondere ein vielseitiges Pharmakophor mit einem breiten Spektrum an klinischen Anwendungen, was die Bedeutung dieser Verbindung in der wissenschaftlichen Forschung unterstreicht .
Wirkmechanismus
Target of action
Many compounds that contain an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells . The compound’s interaction with proteins can lead to changes in their conformation and activity, affecting cellular functions and signaling pathways.
Cellular Effects
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, affecting their function and interactions with other biomolecules. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells. Additionally, the compound can interact with cofactors, affecting their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride within cells and tissues are critical for its activity and function . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is essential for understanding its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


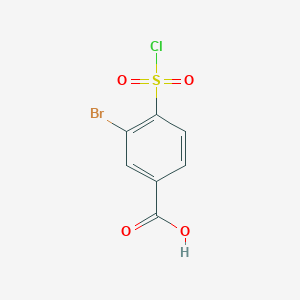
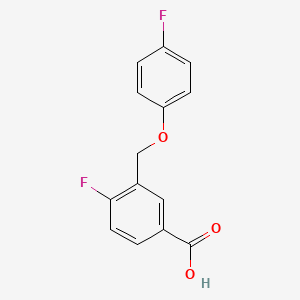
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
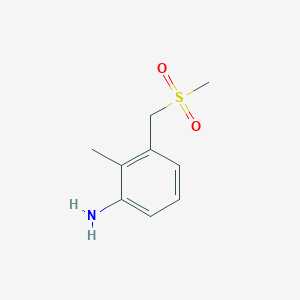
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
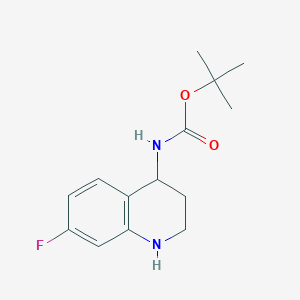

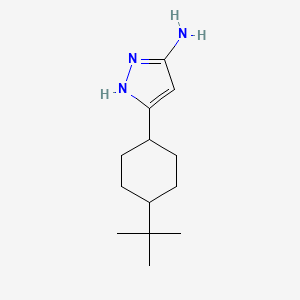
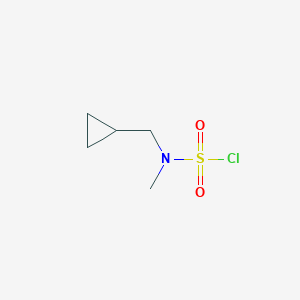
![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
